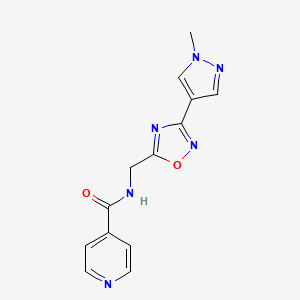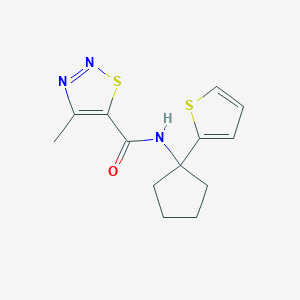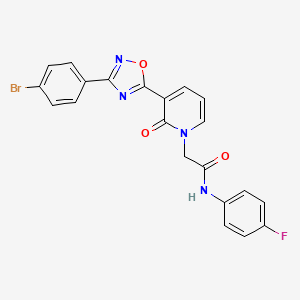
7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environment-Sensitive Fluorescent Ligands
- Research on piperazine derivatives, specifically those containing an environment-sensitive fluorescent moiety, has demonstrated applications in visualizing 5-HT1A receptors overexpressed in CHO cells through fluorescence microscopy. This suggests potential for studying receptor distribution and density in biological systems (Lacivita et al., 2009).
Antimicrobial Activities
- Certain piperazine derivatives have been synthesized to exhibit antimicrobial activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Mimics for Anti-tumor Activity
- The design of pentacyclic scaffolds mimicking saframycin A for anti-tumor activity showcases the potential of piperazine and quinazoline derivatives in cancer research, offering insights into synthetic routes for complex molecular architectures (Ong et al., 2003).
Anticancer and Antioxidant Potency
- Piperazine moieties have been linked to berberine, showing significant antioxidant and in vitro anticancer activities against cervical cancer cell lines, suggesting their utility in designing cancer therapy agents (Mistry et al., 2015).
Luminescent Properties for Imaging
- The synthesis of novel naphthalimides with piperazine substituents for luminescent properties and photo-induced electron transfer highlights their application in developing imaging agents for biological studies (Gan et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione' involves the reaction of 2-methoxyaniline with ethyl 2-bromoacetate to form 2-methoxy-N-(2-bromoacetyl)aniline. This intermediate is then reacted with piperazine to form N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine. The final compound is obtained by reacting N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of a base.", "Starting Materials": [ "2-methoxyaniline", "ethyl 2-bromoacetate", "piperazine", "3-pentyl-2,4(1H,3H)-quinazolinedione", "base" ], "Reaction": [ "Step 1: Reaction of 2-methoxyaniline with ethyl 2-bromoacetate in the presence of a base to form 2-methoxy-N-(2-bromoacetyl)aniline.", "Step 2: Reaction of 2-methoxy-N-(2-bromoacetyl)aniline with piperazine to form N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine.", "Step 3: Reaction of N-(2-bromoacetyl)-4-(2-methoxyphenyl)piperazine with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of a base to form the final compound '7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione'." ] } | |
Numéro CAS |
892265-88-2 |
Formule moléculaire |
C25H30N4O4 |
Poids moléculaire |
450.539 |
Nom IUPAC |
7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H30N4O4/c1-3-4-7-12-29-24(31)19-11-10-18(17-20(19)26-25(29)32)23(30)28-15-13-27(14-16-28)21-8-5-6-9-22(21)33-2/h5-6,8-11,17H,3-4,7,12-16H2,1-2H3,(H,26,32) |
Clé InChI |
ZKOXRYDYYILZRQ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555132.png)
![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2555133.png)


![1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2555137.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2555144.png)



![N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2555152.png)
